Cas no 2247103-78-0 (3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride)
![3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride structure](https://ja.kuujia.com/scimg/cas/2247103-78-0x500.png)
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride 化学的及び物理的性質
名前と識別子
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- 2247103-78-0
- 3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine hydrochloride
- EN300-6487627
- 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride
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- インチ: 1S/C12H9FN4.ClH/c13-9-3-1-8(2-4-9)12-16-15-11-6-5-10(14)7-17(11)12;/h1-7H,14H2;1H
- InChIKey: WYTBSNCCXVUSQL-UHFFFAOYSA-N
- ほほえんだ: Cl.FC1C=CC(=CC=1)C1=NN=C2C=CC(=CN12)N
計算された属性
- せいみつぶんしりょう: 264.0578022g/mol
- どういたいしつりょう: 264.0578022g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 267
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.2Ų
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6487627-2.5g |
3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine hydrochloride |
2247103-78-0 | 95.0% | 2.5g |
$1399.0 | 2025-03-15 | |
Enamine | EN300-6487627-5.0g |
3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine hydrochloride |
2247103-78-0 | 95.0% | 5.0g |
$2070.0 | 2025-03-15 | |
Enamine | EN300-6487627-0.25g |
3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine hydrochloride |
2247103-78-0 | 95.0% | 0.25g |
$353.0 | 2025-03-15 | |
Enamine | EN300-6487627-0.1g |
3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine hydrochloride |
2247103-78-0 | 95.0% | 0.1g |
$248.0 | 2025-03-15 | |
Enamine | EN300-6487627-10.0g |
3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine hydrochloride |
2247103-78-0 | 95.0% | 10.0g |
$3069.0 | 2025-03-15 | |
1PlusChem | 1P028QQX-10g |
3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-aminehydrochloride |
2247103-78-0 | 95% | 10g |
$3856.00 | 2024-05-25 | |
Aaron | AR028QZ9-500mg |
3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-aminehydrochloride |
2247103-78-0 | 95% | 500mg |
$791.00 | 2025-02-16 | |
1PlusChem | 1P028QQX-1g |
3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-aminehydrochloride |
2247103-78-0 | 95% | 1g |
$945.00 | 2024-05-25 | |
Aaron | AR028QZ9-2.5g |
3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-aminehydrochloride |
2247103-78-0 | 95% | 2.5g |
$1949.00 | 2025-02-16 | |
Aaron | AR028QZ9-5g |
3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-aminehydrochloride |
2247103-78-0 | 95% | 5g |
$2872.00 | 2023-12-15 |
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride 関連文献
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
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7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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8. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochlorideに関する追加情報
Comprehensive Overview of 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine Hydrochloride (CAS No. 2247103-78-0)
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine hydrochloride (CAS No. 2247103-78-0) is a specialized chemical compound gaining attention in pharmaceutical and biochemical research. This triazolopyridine derivative is structurally characterized by a fluorophenyl group attached to a triazolo[4,3-a]pyridine core, with an amine functionality at the 6-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental applications.
Researchers are increasingly interested in 3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine due to its potential as a kinase inhibitor scaffold. Kinases play critical roles in cellular signaling pathways, and their dysregulation is associated with numerous diseases. The compound's fluorinated aromatic ring and triazole moiety contribute to its ability to interact with biological targets, making it a candidate for drug discovery programs targeting inflammation, oncology, and central nervous system disorders.
The synthesis of CAS 2247103-78-0 typically involves multi-step organic reactions, including cyclization and amination processes. Analytical characterization by NMR spectroscopy, mass spectrometry, and HPLC purity analysis confirms its structural integrity. Recent publications highlight its utility as a building block for more complex molecules in medicinal chemistry, particularly in the development of small-molecule therapeutics.
From an industrial perspective, 3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine hydrochloride is manufactured under strict Good Manufacturing Practice (GMP) conditions when intended for preclinical studies. Its physicochemical properties, including melting point, solubility profile, and partition coefficient (LogP), are well-documented to facilitate formulation development. The compound's stability under various pH conditions and thermal stress is frequently evaluated to ensure batch-to-batch consistency.
In the context of current research trends, this compound aligns with the growing demand for fluorinated heterocycles in drug design. The introduction of fluorine atoms often improves metabolic stability and membrane permeability, addressing common challenges in bioavailability optimization. Computational chemistry studies suggest that the triazolo[4,3-a]pyridine core may exhibit favorable binding interactions with certain enzyme active sites, sparking interest in structure-activity relationship (SAR) investigations.
Safety assessments of 2247103-78-0 indicate standard handling precautions for laboratory chemicals, including the use of personal protective equipment. While not classified as hazardous under current regulatory frameworks, material safety data sheets (MSDS) recommend proper ventilation during manipulation. The compound's environmental fate and ecotoxicological profile are subjects of ongoing investigation as part of responsible research practices.
The commercial availability of 3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine hydrochloride through specialty chemical suppliers has expanded its accessibility to academic and industrial researchers. Custom synthesis services frequently offer this compound with various modifications, such as isotopic labeling or alternative salt forms, to support diverse research needs. Pricing structures typically reflect the complexity of synthesis and purity specifications, with research-grade material being most commonly requested.
Patent literature reveals growing intellectual property activity surrounding triazolopyridine derivatives, particularly in therapeutic areas where modulation of specific biological pathways is desired. The precise mechanism of action for CAS 2247103-78-0 remains under investigation, with preliminary data suggesting potential interactions with various receptor systems. This ambiguity presents both challenges and opportunities for researchers exploring novel applications of this chemical entity.
Analytical method development for 3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine hydrochloride has produced reliable protocols for quantification in biological matrices, essential for pharmacokinetic studies. Reverse-phase HPLC methods with UV or mass spectrometric detection are most frequently employed, offering sensitivity suitable for trace analysis. These methodologies support the compound's evaluation in in vitro and in vivo systems during the drug discovery process.
Future research directions for 2247103-78-0 may explore its potential in combination therapies or as part of targeted drug delivery systems. The compound's molecular features suggest compatibility with various formulation approaches, including nanoencapsulation technologies. As the scientific community continues to investigate fluorinated nitrogen heterocycles, this particular derivative is likely to remain relevant in multiple areas of chemical biology and pharmaceutical development.
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